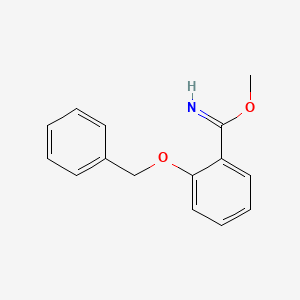

Methyl 2-(benzyloxy)benzimidate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

methyl 2-phenylmethoxybenzenecarboximidate |

InChI |

InChI=1S/C15H15NO2/c1-17-15(16)13-9-5-6-10-14(13)18-11-12-7-3-2-4-8-12/h2-10,16H,11H2,1H3 |

InChI Key |

ZCFADYQYEBDQIP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)C1=CC=CC=C1OCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2 Benzyloxy Benzimidate and Analogues

Pinner Reaction and Derivatives in Benzimidate Synthesis

The Pinner reaction is a classic and fundamental method for synthesizing imino esters, also known as imidates. wikipedia.orgorganic-chemistry.org First described by Adolf Pinner in 1877, the reaction involves the acid-catalyzed addition of an alcohol to a nitrile. wikipedia.org This process yields an imino ester salt, commonly referred to as a Pinner salt, which can then be neutralized to produce the free imidate. wikipedia.orgorganic-chemistry.org

The reaction mechanism begins with the protonation of the nitrile by a strong acid, such as anhydrous hydrogen chloride, which creates a highly electrophilic nitrilium ion. d-nb.info This activated intermediate is then susceptible to nucleophilic attack by an alcohol. d-nb.info A subsequent proton transfer results in the formation of the imidate salt. d-nb.info While the Pinner reaction specifically refers to the acid-catalyzed process, similar outcomes can sometimes be achieved under basic conditions, offering a complementary approach for nitriles that are unreactive to acid. wikipedia.org The choice between acidic or basic conditions often depends on the electronic nature of the nitrile. wikipedia.org

The versatility of Pinner salts is a key feature of this reaction, as they can be converted into various other functional groups. For instance, hydrolysis with water yields an ester, while reaction with ammonia (B1221849) or an amine produces an amidine. wikipedia.org To prevent the thermodynamically unstable imidate salt from decomposing into an amide and an alkyl halide, the reaction is often conducted at low temperatures. wikipedia.org In many synthetic applications, the Pinner salt is not isolated but is used in situ to generate the desired final product. wikipedia.org

While the traditional Pinner reaction employs protic acids, modern variations have demonstrated the efficacy of Lewis acids. For example, trimethylsilyl (B98337) triflate has been used to promote a Pinner-type reaction between carbonitriles and alcohols to form carboxylic esters. d-nb.info This highlights the adaptability of the core Pinner methodology in contemporary organic synthesis for creating imidate and related structures.

Multi-Step Synthesis of Structurally Related Imidates and Heterocycles

Imidates, including benzimidates, are highly valuable synthetic intermediates due to their unique electronic reactivity, possessing both nucleophilic and electrophilic centers. researchgate.net This dual reactivity allows them to be transformed into a diverse array of N-heterocyclic compounds, which are prevalent in pharmaceuticals and biologically active molecules. researchgate.netimist.ma

The synthesis of N-heterocycles from imidates can proceed through several mechanistic pathways, including cyclization reactions, metal-catalyzed C-H activation processes, and radical-mediated C-N bond formation. researchgate.net For example, imidates are common precursors for synthesizing oxazolines, oxazines, quinazolines, isoquinolines, and imidazoles. researchgate.netmdpi.com A ZnCl₂-catalyzed [3+2] cycloaddition between benzimidates and 2H-azirines provides an efficient route to multisubstituted imidazoles under mild conditions. organic-chemistry.org

Structurally related N-heterocycles like benzimidazoles can be formed through various routes. The condensation of o-phenylenediamine (B120857) with carboxylic acids or their derivatives is a common strategy. semanticscholar.orgresearchgate.net More specifically, N-(1H-benzo[d]imidazol-2-yl) imidates have been synthesized by heating 2-aminobenzimidazole (B67599) with an excess of an orthoester, such as triethyl orthoacetate, in the presence of acetic acid. imist.ma

A pertinent example of a multi-step synthesis yielding a structure closely related to the target compound is found in a patent for the preparation of salmeterol (B1361061) intermediates. google.com The process describes the synthesis of methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate. This is achieved by first benzylating methyl 5-acetyl-2-hydroxybenzoate with benzyl (B1604629) chloride in the presence of a base and a catalyst in a polar solvent to afford methyl 5-acetyl-2-(benzyloxy)benzoate. google.com This intermediate is then further functionalized. This pathway demonstrates a practical application of the benzylation strategies discussed previously to build a complex benzimidate analogue.

Optimization of Reaction Conditions and Yields in Benzimidate Preparation

Optimizing reaction conditions is paramount to achieving high yields and purity in the synthesis of benzimidates and their derivatives. Key parameters that are frequently adjusted include the choice of catalyst, solvent, base, and temperature.

For benzylation reactions, particularly those employing benzyloxypyridinium salts, the choice of solvent and base can have a dramatic impact on the outcome. In the synthesis of benzyl esters from carboxylic acids using 2-benzyloxy-1-methylpyridinium triflate, a screening of various bases revealed that triethylamine (B128534) (Et₃N) was superior. organic-chemistry.org It effectively promoted the desired esterification while completely suppressing the formation of dibenzyl ether as a side product. organic-chemistry.org The solvent can also play a key role; while toluene (B28343) is a suitable solvent for many applications, α,α,α-trifluorotoluene has been shown to be uniquely effective in certain cases, leading to higher yields. beilstein-journals.orgnih.gov

| Base | Yield of Benzyl Benzoate (B1203000) (%) | Yield of Dibenzyl Ether (%) |

|---|---|---|

| K₂CO₃ | 81 | 17 |

| Et₃N | 98 | 0 |

| Proton Sponge | 70 | 29 |

| None | 0 | 0 |

The synthesis of related heterocyclic structures also benefits from optimization. For the preparation of 2-substituted benzimidazoles, the use of cadmium oxide nanoparticles (CdO NPs) as a catalyst has been shown to produce high yields. researchgate.net Similarly, layered zirconium phosphate (B84403) has been employed as an effective catalyst for synthesizing benzimidazole (B57391) and benzothiazole (B30560) derivatives, with optimization of solvent type and catalyst mass being critical for success. eco-vector.com These examples underscore the importance of systematically refining reaction parameters to enhance the efficiency and yield of synthetic routes toward benzimidates and related heterocyclic systems.

Mechanistic Investigations of Reactions Involving Methyl 2 Benzyloxy Benzimidate and Analogues

Reaction Pathways of the Benzimidate Functional Group

The benzimidate functional group is a versatile reactant, capable of participating in various transformations, most notably in cycloaddition reactions for the synthesis of heterocyclic compounds. The nitrogen and the imine carbon of the benzimidate core are central to its reactivity.

One significant pathway is the Lewis acid-catalyzed [3+2] cycloaddition. organic-chemistry.org For instance, in the presence of zinc chloride (ZnCl₂), benzimidates react with 2H-azirines to produce highly substituted imidazoles. organic-chemistry.org Mechanistic investigations of this transformation suggest a catalytic cycle that begins with the activation of the 2H-azirine by the ZnCl₂ catalyst. This is followed by a nucleophilic attack from the benzimidate nitrogen onto the activated azirine. The subsequent steps involve a ring-opening of the azirine and an intramolecular cyclization to form the imidazole (B134444) ring. organic-chemistry.org This reaction is notable for its high tolerance of various functional groups on both the benzimidate and the azirine, including electron-donating and electron-withdrawing groups. organic-chemistry.org

Control experiments have helped to rule out a free-radical pathway, reinforcing the proposed ionic mechanism involving nucleophilic attack and cyclization. organic-chemistry.org The reaction's success with a broad scope of substrates underscores the utility of the benzimidate group as a building block in synthetic chemistry.

| Reactants | Catalyst/Conditions | Product Type | Key Mechanistic Step | Reference |

|---|---|---|---|---|

| Benzimidates and 2H-Azirines | ZnCl₂, Acetonitrile, 80°C | Multisubstituted Imidazoles | Nucleophilic attack by benzimidate on activated azirine | organic-chemistry.org |

Transformations of the Benzyloxy Moiety

The benzyloxy group attached to the imidate carbon introduces its own set of reactive possibilities, primarily involving the cleavage of the benzyl-oxygen bond. These transformations include electrophilic transfer of the benzyl (B1604629) group and various rearrangement reactions.

The benzyloxy group can serve as a source for the benzyl group in transfer reactions. Studies on analogous benzylic trichloroacetimidates show that they are effective reagents for creating esters under mild conditions, a process driven by the stability of the leaving trichloroacetamide (B1219227) anion and the benzylic cation (or a species with significant positive charge). nih.gov

The reactivity in these transfer processes is highly dependent on the electronic properties of the benzyl group. The presence of electron-donating substituents on the benzene (B151609) ring enhances the rate and yield of the transfer, as they stabilize the developing positive charge on the benzylic carbon. nih.gov For example, 2,4,6-trimethylbenzyl and 2-methoxybenzyl trichloroacetimidates show significantly higher reactivity than the unsubstituted benzyl analogue. nih.gov This suggests that for Methyl 2-(benzyloxy)benzimidate, the benzyl group can be transferred to nucleophiles, particularly when activated by electron-donating groups or appropriate catalysts. These processes are valuable as they allow for the formation of benzyl esters, which are common protecting groups in organic synthesis. nih.gov

| Imidate Analogue | Conditions | Yield | Observation | Reference |

|---|---|---|---|---|

| Benzyl trichloroacetimidate | Toluene (B28343), heat | 76% | Unreactive at room temperature. | nih.gov |

| 2,4,6-Trimethylbenzyl trichloroacetimidate | Room Temp | 95% | Increased reactivity due to electron-donating groups. | nih.gov |

| 2-Methoxybenzyl trichloroacetimidate | Room Temp | Moderate | Higher reactivity than unsubstituted benzyl imidate. | nih.gov |

| Dimethoxybenzyl trichloroacetimidates | Room Temp | Excellent | Reaction complete in a few hours; additive effect of electron-donating groups. | nih.gov |

Rearrangement reactions represent a broad and important class of transformations in organic chemistry where the carbon skeleton or substituent positions of a molecule are altered. thermofisher.comwikipedia.org These can include well-known named reactions like the Beckmann, Curtius, Hofmann, and Claisen rearrangements. thermofisher.com

In the context of benzimidate analogues, specific rearrangements have been developed. For instance, a Ru(III)-catalyzed reaction of benzimidates with PhI(OAc)₂ has been shown to generate an isocyanate intermediate through a rearrangement process. researchgate.net This intermediate can then be trapped by various nucleophiles to synthesize unsymmetrical ureas and carbamates. This type of transformation highlights the ability of the benzimidate moiety to undergo skeletal reorganization under transition-metal catalysis, expanding its synthetic utility beyond simple functional group interconversions. While many rearrangements involve migration to an electron-deficient carbon or nitrogen, the specifics can vary greatly depending on the substrate and reaction conditions. slideshare.netlibretexts.org

Reactivity of the Methyl Ester Group

The methyl ester group in Methyl 2-(benzyloxy)benzimidate exhibits reactivity typical of carboxylic acid esters. libretexts.org It is generally less reactive than acid halides or anhydrides. libretexts.org Key reactions include hydrolysis, reduction, and addition of organometallic reagents.

Hydrolysis: The ester can be cleaved to the corresponding carboxylic acid through hydrolysis under either acidic or basic conditions. Basic hydrolysis, often termed saponification, is irreversible due to the deprotonation of the resulting carboxylic acid. libretexts.org

Reduction: The methyl ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Alternatively, it can be selectively reduced to an aldehyde using less reactive hydrides such as diisobutylaluminum hydride (DIBAH), typically at low temperatures (-78 °C) to prevent over-reduction of the aldehyde product. libretexts.org

Reaction with Grignard Reagents: Treatment with Grignard reagents (R-MgX) results in the addition of two equivalents of the organometallic nucleophile. The initial nucleophilic attack forms a tetrahedral intermediate which then collapses to form a ketone. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after workup. libretexts.org

Transesterification: In the presence of an acid catalyst and a large excess of another alcohol, the methyl ester can undergo transesterification to form a different ester. This equilibrium-driven process is often used to change the alcohol portion of the ester. libretexts.org

| Reaction Type | Reagent(s) | Product | Reference |

|---|---|---|---|

| Hydrolysis (Basic) | NaOH, H₂O | Carboxylate Salt | libretexts.org |

| Hydrolysis (Acidic) | H₃O⁺, H₂O | Carboxylic Acid | libretexts.org |

| Reduction (to Alcohol) | 1) LiAlH₄ 2) H₂O | Primary Alcohol | libretexts.org |

| Reduction (to Aldehyde) | 1) DIBAH, -78°C 2) H₂O | Aldehyde | libretexts.org |

| Grignard Reaction | 1) 2 eq. R-MgX 2) H₃O⁺ | Tertiary Alcohol | libretexts.org |

| Transesterification | R'OH, H⁺ (cat.) | New Ester (R'-O-C=O) | libretexts.org |

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly available research data exists for the NMR spectroscopic analysis of Methyl 2-(benzyloxy)benzimidate.

Specific chemical shift data for Methyl 2-(benzyloxy)benzimidate are not documented in available scientific literature.

There are no published studies detailing the use of 2D NMR experiments for the structural confirmation of Methyl 2-(benzyloxy)benzimidate.

A comparison between experimental and theoretically calculated NMR data for Methyl 2-(benzyloxy)benzimidate has not been reported in the literature.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Specific data on the vibrational mode assignments for Methyl 2-(benzyloxy)benzimidate from IR spectroscopy is not available.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

There is no published information regarding the molecular ion peak or fragmentation patterns of Methyl 2-(benzyloxy)benzimidate.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information on the electronic transitions of Methyl 2-(benzyloxy)benzimidate from UV-Vis spectroscopy is not available in the public domain.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for elucidating the precise molecular structure, conformation, and intermolecular interactions that govern the properties of a compound in its solid state.

For the chemical compound Methyl 2-(benzyloxy)benzimidate , a detailed understanding of its solid-state structure is crucial for comprehending its physical and chemical behavior. However, a thorough search of publicly available crystallographic databases reveals that the single-crystal X-ray structure of Methyl 2-(benzyloxy)benzimidate has not yet been reported.

In a typical X-ray crystallography experiment, a single crystal of the target compound is irradiated with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded. This diffraction data is then processed using complex mathematical algorithms, most commonly Fourier transforms, to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision, allowing for the complete elucidation of the molecular structure.

Should a suitable single crystal of Methyl 2-(benzyloxy)benzimidate be grown, X-ray crystallographic analysis would yield a wealth of structural information. This would include precise bond lengths, bond angles, and torsion angles within the molecule, offering a definitive conformational picture. Furthermore, the analysis would reveal the packing of the molecules in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the solid-state structure.

The anticipated crystallographic data for Methyl 2-(benzyloxy)benzimidate would be presented in a standardized format, as exemplified in the hypothetical data table below. This table outlines the key parameters that are typically reported in a crystallographic study.

Hypothetical Crystallographic Data for Methyl 2-(benzyloxy)benzimidate

| Parameter | Description | Hypothetical Value |

| Empirical Formula | The simplest whole-number ratio of atoms in the compound. | C₁₅H₁₅NO₂ |

| Formula Weight | The sum of the atomic weights of the atoms in the empirical formula. | 241.29 g/mol |

| Crystal System | The classification of the crystal lattice based on its symmetry. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 10.1 Å, b = 15.2 Å, c = 8.5 Å, α = 90°, β = 98.5°, γ = 90° |

| Volume | The volume of the unit cell. | 1295 ų |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) | The calculated density of the crystal. | 1.235 g/cm³ |

| Absorption Coefficient (μ) | A measure of how strongly the crystal absorbs X-rays of a particular wavelength. | 0.085 mm⁻¹ |

| F(000) | The total number of electrons in the unit cell. | 512 |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for optimizing molecular geometries and understanding electronic properties. ajrcps.com The B3LYP functional, a hybrid method, combined with a basis set like 6-311G(d,p), is frequently used for such calculations on organic molecules. nih.gov

Molecular Geometry Optimization: The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves finding the minimum energy structure on the potential energy surface. For Methyl 2-(benzyloxy)benzimidate, this would involve calculating the key bond lengths, bond angles, and dihedral angles that define its shape. The geometry of related benzimidazole (B57391) and benzoate (B1203000) structures has been successfully determined using this approach. nih.govnih.gov The optimization would reveal the planarity of the benzimidazole ring and the spatial orientation of the benzyloxy and methyl groups.

Table 1: Predicted Geometrical Parameters for Methyl 2-(benzyloxy)benzimidate from DFT Calculations This table presents illustrative data typical for the functional groups found in the molecule, as would be obtained from a DFT/B3LYP calculation.

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Lengths | C-O (ether) | 1.37 Å |

| C=N (imidate) | 1.28 Å | |

| C-N (imidate) | 1.35 Å | |

| C-O (methoxy) | 1.43 Å | |

| Bond Angles | C-O-C (ether) | 118° |

| O-C=N (imidate) | 125° | |

| Dihedral Angles | C-O-C-C (benzyloxy) | ~175° |

Electronic Structure: DFT calculations are also crucial for elucidating electronic properties through the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. dergipark.org.tr The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule; a smaller gap suggests higher reactivity. nih.govnih.gov For Methyl 2-(benzyloxy)benzimidate, the HOMO would likely be distributed over the electron-rich benzimidazole and benzyloxy rings, while the LUMO would be centered on the imidate group, indicating the likely sites for electrophilic and nucleophilic attack, respectively. dergipark.org.trnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT, often with the Gauge-Including Atomic Orbital (GIAO) method, has become a standard practice. nih.gov While machine learning models are also advancing this field, DFT provides a robust framework for calculating the magnetic shielding tensors of nuclei. nih.govmdpi.comarxiv.org These calculated shielding values can be correlated with experimental chemical shifts. For Methyl 2-(benzyloxy)benzimidate, theoretical calculations would predict the ¹H and ¹³C chemical shifts for each unique atom, aiding in the assignment of complex experimental spectra. dergipark.org.tr

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for Methyl 2-(benzyloxy)benzimidate This table shows illustrative ¹H and ¹³C NMR chemical shift values predicted by DFT calculations, relative to a standard like TMS.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic H | 7.0 - 7.8 | 110 - 140 |

| CH₂ (benzyl) | ~5.2 | ~70 |

| CH₃ (methyl) | ~3.8 | ~53 |

| C=N (imidate) | - | ~165 |

IR Frequencies: Theoretical calculations of vibrational frequencies are used to predict and interpret Infrared (IR) spectra. ajrcps.com By computing the vibrational modes of the optimized geometry, a theoretical IR spectrum can be generated. researchgate.net This allows for the assignment of specific absorption bands to the stretching, bending, and torsional motions of functional groups within the molecule. For Methyl 2-(benzyloxy)benzimidate, key predicted frequencies would include C=N stretching of the imidate, C-O stretching of the ether and methoxy (B1213986) groups, and various vibrations associated with the aromatic rings.

Table 3: Predicted Key IR Frequencies (cm⁻¹) for Methyl 2-(benzyloxy)benzimidate This table provides examples of vibrational frequencies that would be identified through DFT calculations.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C=N Stretch | Imidate | 1650 - 1670 |

| C-O Stretch | Aryl Ether | 1230 - 1270 |

| Aromatic C=C Stretch | Benzene (B151609)/Benzimidazole | 1450 - 1600 |

| C-H Stretch | Aromatic/Aliphatic | 2900 - 3100 |

Conformational Analysis and Stability Studies

Molecules with rotatable single bonds, like Methyl 2-(benzyloxy)benzimidate, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the different possible conformers and determine their relative stabilities. researchgate.net For the target molecule, key rotations would occur around the C-O bond of the benzyloxy group and the C-O bond of the methoxy group.

By systematically rotating these bonds and performing energy calculations for each resulting structure, a potential energy surface can be mapped. This analysis identifies the low-energy, stable conformers and the energy barriers between them. researchgate.net The most stable conformer corresponds to the global minimum on this surface. Such studies reveal how intramolecular interactions, such as steric hindrance or weak hydrogen bonds, influence the preferred molecular shape, which in turn affects its physical properties and biological interactions. nih.gov

Investigation of Molecular Electrostatic Potential and Charge Distribution

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. nih.gov An MEP map is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. scielo.org.mx

Red regions signify areas of negative potential, rich in electrons, which are susceptible to electrophilic attack. In Methyl 2-(benzyloxy)benzimidate, these would be located around the electronegative nitrogen and oxygen atoms. nih.gov

Blue regions indicate positive potential, which are electron-poor and prone to nucleophilic attack. These are typically found around hydrogen atoms. nih.gov

Green regions represent neutral or zero potential areas.

The MEP map is a valuable tool for predicting how a molecule will interact with other molecules, such as receptors or substrates in a biological system. nih.gov In addition to MEP, methods like Mulliken or Natural Population Analysis (NPA) can be used to quantify the partial charge on each atom, providing a more detailed numerical description of the charge distribution. scielo.org.mx

Thermodynamic Properties of Formation and Reaction

DFT calculations can be used to predict key thermodynamic properties of a molecule in the gas phase. nih.gov These properties are essential for understanding the stability of the compound and the energetics of reactions in which it participates. Important calculated parameters include:

Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Standard Molar Entropy (S°): A measure of the randomness or disorder of the molecule.

Gibbs Free Energy of Formation (ΔGf°): A measure of the spontaneity of the compound's formation.

These thermodynamic values are derived from the calculated vibrational frequencies and electronic energies of the optimized molecular structure. They are crucial for predicting reaction equilibria and rates, providing a comprehensive understanding of the molecule's chemical behavior under various conditions.

Table 4: Illustrative Thermodynamic Properties for Methyl 2-(benzyloxy)benzimidate This table presents example thermodynamic values as would be computed by DFT at 298.15 K.

| Thermodynamic Property | Predicted Value |

|---|---|

| Enthalpy of Formation | Varies (kJ/mol) |

| Gibbs Free Energy | Varies (kJ/mol) |

| Molar Entropy | Varies (J/mol·K) |

Synthetic Utility in Complex Chemical Systems

Role as Intermediate in Heterocyclic Compound Synthesis

Methyl 2-(benzyloxy)benzimidate serves as a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds, including imidazoles, thiazoles, and pyrimidines. The inherent reactivity of the imidate functional group allows for cyclization reactions with appropriate binucleophilic partners.

Imidazoles: The synthesis of substituted imidazoles can be achieved through the reaction of benzimidates with α-amino ketones or their equivalents. A notable example is the ZnCl₂-catalyzed [3+2] cycloaddition reaction between benzimidates and 2H-azirines, which yields multisubstituted imidazoles under mild conditions with good functional group tolerance. organic-chemistry.org Another approach involves the base-mediated deaminative coupling of benzylamines with nitriles to form 2,4,5-trisubstituted imidazoles. elsevierpure.com While not directly employing methyl 2-(benzyloxy)benzimidate, these methods highlight the potential of the imidate core to react and form the imidazole (B134444) ring. For instance, the reaction of a benzimidate with an appropriate amine and a one-carbon unit could lead to the formation of the imidazole core. elsevierpure.comresearchgate.netnih.govrsc.org

Thiazoles: The construction of the thiazole (B1198619) ring often involves the reaction of a thioamide with an α-halocarbonyl compound (Hantzsch synthesis). organic-chemistry.orgnih.gov While direct synthesis from methyl 2-(benzyloxy)benzimidate is not commonly documented, its structural components can be envisioned as precursors. For example, conversion of the imidate to a thioamide followed by reaction with an α-haloketone is a plausible route. More complex thiazole-fused systems, such as thiazolo[3,2-a]benzimidazoles, are often synthesized from 2-mercaptobenzimidazole (B194830) derivatives. nih.govresearchgate.net The benzimidazole (B57391) moiety within methyl 2-(benzyloxy)benzimidate suggests its potential as a starting point for such fused heterocyclic systems.

Pyrimidines: The synthesis of pyrimidines typically involves the condensation of a 1,3-dicarbonyl compound with an amidine (Pinner synthesis). mdpi.com Methyl 2-(benzyloxy)benzimidate, being an imidate, can be considered a precursor to the necessary amidine functionality. For instance, reaction of the imidate with ammonia (B1221849) or an amine could generate the corresponding amidine, which can then undergo cyclization with a suitable 1,3-dielectrophile to form the pyrimidine (B1678525) ring. organic-chemistry.orgnih.gov Syntheses of complex pyrimido[4,5-b]quinolines have been reported using benzyloxy-substituted aldehydes as precursors, indicating the utility of the benzyloxy moiety in constructing larger, biologically relevant scaffolds. nih.govresearchgate.net

Application in Protecting Group Strategies for Alcohols and Carboxylic Acids

The benzyloxy group is a widely utilized protecting group for alcohols and carboxylic acids due to its stability under various reaction conditions and its facile removal by hydrogenolysis. uwindsor.calibretexts.orgddugu.ac.in Methyl 2-(benzyloxy)benzimidate and its analogs, particularly those that can be activated to form electrophilic benzylating agents, are highly effective in this regard.

Protection of Alcohols: The benzylation of alcohols is a fundamental transformation in organic synthesis. While traditional methods often require harsh basic or acidic conditions, reagents derived from imidates offer a milder alternative. A prominent example is the use of benzyl (B1604629) trichloroacetimidate, which allows for the benzylation of alcohols under mildly acidic conditions. organic-chemistry.orgd-nb.infosigmaaldrich.com This method is particularly useful for substrates that are sensitive to base.

A closely related and even milder reagent is 2-benzyloxy-1-methylpyridinium triflate, which can be generated in situ from 2-benzyloxypyridine. beilstein-journals.orgnih.gov This neutral organic salt effectively benzylates a wide range of alcohols upon gentle warming, avoiding the need for strong acids or bases. organic-chemistry.orgnih.gov The reactivity of methyl 2-(benzyloxy)benzimidate is expected to be analogous, where activation of the imidate nitrogen would generate a potent benzylating agent.

| Reagent | Substrate | Conditions | Yield (%) | Reference |

| Benzyl trichloroacetimidate | 3-Hydroxymethyl-2-methyl cyclopentanone | TMS-OTf, CH₂Cl₂, 0°C to RT | 60 | d-nb.info |

| 2-Benzyloxy-1-methylpyridinium triflate | Various primary and secondary alcohols | Toluene (B28343) or Trifluorotoluene, heat | Good to Excellent | beilstein-journals.orgnih.gov |

Protection of Carboxylic Acids: The protection of carboxylic acids as benzyl esters is a common strategy in multistep synthesis. nih.gov Imidate-based reagents provide an efficient means to achieve this transformation with high selectivity. 2-Benzyloxy-1-methylpyridinium triflate has been shown to be an excellent reagent for the esterification of carboxylic acids. organic-chemistry.orgorganic-chemistry.orgacs.orgnih.govacs.org In the presence of a mild base like triethylamine (B128534), this reagent selectively benzylates carboxylic acids, leaving other sensitive functional groups such as alcohols, phenols, and amides unaffected. organic-chemistry.orgacs.orgnih.gov This high degree of chemoselectivity is a significant advantage over many other benzylation methods. The proposed mechanism involves the thermal generation of a highly electrophilic benzyl species that is trapped by the carboxylate. acs.org

| Reagent | Substrate | Base | Solvent | Yield (%) | Reference |

| 2-Benzyloxy-1-methylpyridinium triflate | Benzoic acid | Et₃N | PhCF₃ | 98 | organic-chemistry.org |

| 2-Benzyloxy-1-methylpyridinium triflate | Aspirin | Et₃N | PhCF₃ | 91 | organic-chemistry.org |

| 2-Benzyloxy-1-methylpyridinium triflate | Boc-L-phenylalanine | Et₃N | PhCF₃ | 95 | organic-chemistry.org |

Precursor for Advanced Organic Scaffolds and Derivatives

The structural framework of methyl 2-(benzyloxy)benzimidate makes it an attractive starting point for the synthesis of more complex and advanced organic scaffolds, particularly those containing the benzimidazole core.

Benzimidazole Derivatives: The benzimidazole moiety is a privileged structure in medicinal chemistry, found in numerous pharmacologically active compounds. nih.govgoogle.comsemanticscholar.org The synthesis of complex benzimidazole derivatives often involves the construction of the imidazole ring onto a substituted benzene (B151609) diamine precursor. However, the pre-formed benzimidazole core of methyl 2-(benzyloxy)benzimidate allows for direct functionalization. For example, the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives incorporating a benzimidazole unit has been reported, starting from precursors that could potentially be derived from functionalized benzimidazoles. nih.gov Furthermore, the synthesis of quinoline-benzimidazole hybrids highlights the utility of the benzimidazole scaffold in creating complex, multi-ring systems with potential biological activity. nih.gov

Quinoline (B57606) and Pyrimidine Derivatives: The benzyloxy group attached to the benzimidazole core can also play a role in directing or participating in further synthetic transformations. For instance, the synthesis of pyrimido[4,5-b]quinolines has been achieved through multi-component reactions involving benzyloxy-substituted benzaldehydes. nih.govresearchgate.net This suggests that the benzyloxy group in methyl 2-(benzyloxy)benzimidate can be deprotected and the resulting phenol (B47542) can be used as a handle for further elaboration, or the entire benzyloxybenzoyl moiety can be incorporated into larger structures. The Doebner reaction, which synthesizes quinoline-4-carboxylic acids, utilizes anilines, aldehydes, and pyruvic acid, showcasing a classic method for quinoline synthesis where a benzyloxy-substituted aniline (B41778) could be employed. sci-hub.se

The versatility of methyl 2-(benzyloxy)benzimidate and its analogs as intermediates and reagents underscores their importance in modern organic synthesis, enabling the efficient construction of a wide array of complex and biologically relevant molecules.

Derivatization Strategies for Enhanced Analytical Characterization

Approaches for Modifying Functional Groups for Analysis

The primary goal of modifying functional groups is to improve chromatographic separation and enhance detector response. academicjournals.orgresearchgate.net The key functional groups in Methyl 2-(benzyloxy)benzimidate are the imidate N-H, the benzyloxy ether linkage, and the aromatic rings. The imidate nitrogen, with its active hydrogen, is the most probable site for derivatization.

Common strategies include:

Acylation: The active hydrogen on the imidate nitrogen can be readily acylated. Reagents like benzoyl chloride can be used to introduce a benzoyl group, which increases the compound's hydrophobicity. chromatographyonline.com This is particularly useful for improving retention in reversed-phase liquid chromatography (RP-LC). The reaction is typically fast and can be performed under mild conditions. chromatographyonline.com Other acylating agents, such as acid anhydrides or acyl halides bearing a fluorophore (e.g., dansyl chloride), can be employed to create derivatives with high sensitivity for fluorescence detection. thermofisher.com

Alkylation: Introducing an alkyl group at the imidate nitrogen can also serve to modify polarity and improve chromatographic properties.

Reaction with Carbonyl Groups: The nucleophilic imidate nitrogen can react with aldehydes or ketones, although this is less common for derivatization unless a specific chromophore or fluorophore is being introduced. frontiersin.org

These modifications primarily target the amine functionality within the imidate group, as it is the most reactive site. thermofisher.com The ether linkage and aromatic rings are generally less reactive under standard derivatization conditions. mdpi.com

Table 1: Potential Derivatization Reactions for Methyl 2-(benzyloxy)benzimidate

| Derivatization Strategy | Reagent Example | Target Functional Group | Purpose of Modification |

|---|---|---|---|

| Acylation | Benzoyl Chloride | Imidate (N-H) | Increase hydrophobicity for RP-LC, improve thermal stability. chromatographyonline.com |

| Dansyl Chloride | Imidate (N-H) | Introduce a fluorescent tag for high-sensitivity detection. thermofisher.com | |

| Silylation | BSTFA | Imidate (N-H) | Increase volatility and thermal stability for Gas Chromatography (GC). |

Methods for Improving Volatility and Thermal Stability in Chromatographic Analyses

For analysis by gas chromatography (GC), compounds must be both volatile and thermally stable to prevent decomposition in the high-temperature injector and column. nih.gov Methyl 2-(benzyloxy)benzimidate, due to the polar N-H group capable of hydrogen bonding, may exhibit limited volatility and potential for thermal degradation. Derivatization is essential to overcome these limitations.

The most common and effective method for this purpose is silylation . This reaction replaces the active hydrogen on the imidate nitrogen with a non-polar, thermally stable trimethylsilyl (B98337) (TMS) group.

Key silylating agents include:

BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent that reacts effectively with amines and other active hydrogen compounds.

MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent agent, often preferred for its volatile by-products.

TMCS (Trimethylchlorosilane): Often used as a catalyst in conjunction with other silylating agents like BSTFA to enhance reaction rates.

The resulting silylated derivative of Methyl 2-(benzyloxy)benzimidate would have significantly reduced polarity and no capacity for intermolecular hydrogen bonding via the original N-H group. This leads to a lower boiling point (increased volatility) and enhanced stability at the elevated temperatures used in GC analysis. nih.gov Acylation, as described previously, also serves to cap the reactive N-H group, thereby increasing thermal stability. chromatographyonline.com

Table 2: Common Silylating Agents for GC Analysis

| Reagent Abbreviation | Full Chemical Name | Key Characteristics |

|---|---|---|

| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | Highly reactive; widely used for derivatizing active hydrogen compounds. |

| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | Very powerful silyl (B83357) donor; by-products are highly volatile. |

| TMCS | Trimethylchlorosilane | Often used as a catalyst to improve the efficiency of other silylating agents. |

Pre-column Derivatization Techniques for Enantiomeric Analysis

Enantiomeric analysis is critical in many fields, particularly pharmaceuticals, as different enantiomers of a chiral molecule can have distinct biological activities. nih.gov The separation of enantiomers can be achieved by converting them into diastereomers through reaction with a chiral derivatizing agent (CDA). academicjournals.org These resulting diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic techniques like RP-HPLC. nanobioletters.comresearchgate.net

Methyl 2-(benzyloxy)benzimidate is an achiral molecule. However, if a chiral center were present in its structure (for instance, on the benzylic carbon), the resulting racemic mixture would require a chiral separation method for analysis. Pre-column derivatization would be a viable approach.

The strategy involves reacting the racemic analyte with a single, pure enantiomer of a CDA. The reaction would target the imidate N-H group. Suitable CDAs for reacting with amine-like functionalities include:

Marfey's Reagent (FDAA): Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide reacts with primary and secondary amines to form highly UV-active diastereomeric derivatives. nih.gov

GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate): This reagent reacts with amines to form diastereomeric thioureas, which can be separated chromatographically. nih.gov

(S)-NIFE ((S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester): A chiral agent used for the derivatization of amino and hydroxy compounds. nih.gov

OPA (o-phthalaldehyde) with a chiral thiol: Reagents like N-isobutyryl-L-cysteine (IBLC) react with primary amines in the presence of OPA to form fluorescent, diastereomeric isoindoles. researchgate.net

The choice of CDA depends on factors like reaction kinetics, derivative stability, and detection sensitivity. nih.gov After derivatization, the resulting pair of diastereomers can be separated on a standard C18 column and quantified. nanobioletters.com

Table 3: Chiral Derivatizing Agents (CDAs) for Enantiomeric Analysis of Amines

| Derivatizing Agent | Common Abbreviation | Reactive Moiety | Resulting Derivative |

|---|---|---|---|

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Fluoro-dinitrophenyl | Diastereomeric N-substituted alaninamides. nih.gov |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Isothiocyanate | Diastereomeric thioureas. nih.gov |

| o-Phthalaldehyde / N-isobutyryl-L-cysteine | OPA / IBLC | Aldehyde / Thiol | Diastereomeric fluorescent isoindoles. researchgate.net |

| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Activated Carbonyl | Diastereomeric carbamates. nih.gov |

Emerging Research Directions

Novel Synthetic Approaches and Catalyst Development

The classical synthesis of methyl benzimidates is typically achieved through the Pinner reaction. This acid-catalyzed method involves the reaction of a nitrile with an alcohol, in this case, 2-(benzyloxy)benzonitrile with methanol, in the presence of a strong acid catalyst like anhydrous hydrogen chloride (HCl) gas. wikipedia.orggoogle.com The reaction proceeds via a nitrilium cation intermediate, which is then attacked by the alcohol. nih.gov

While effective, the traditional Pinner reaction's reliance on gaseous HCl has prompted research into milder and more versatile catalytic systems.

Lewis Acid Catalysis : A significant advancement is the use of Lewis acids as promoters for the Pinner reaction. For instance, trimethylsilyl (B98337) triflate has been shown to effectively catalyze the reaction between nitriles and alcohols to form esters via an imidate intermediate, offering a milder alternative to gaseous HCl. nih.gov

Green Chemistry Approaches : Innovations in the synthesis of related imidates are increasingly focused on environmentally benign methods that improve efficiency and reduce waste. This includes the exploration of sustainable and reusable catalytic systems. While extensively studied for other heterocycles like benzimidazoles, the development of heterogeneous catalysts (e.g., polymer-supported zinc or modified metal oxides) for benzimidate synthesis represents a promising and largely unexplored frontier. mdpi.comrsc.org

| Table 1: Catalytic Approaches for Imidate Synthesis and Related Reactions | ||

|---|---|---|

| Catalyst Type | Example | Key Features & Research Direction |

| Classical Acid Catalyst | Anhydrous Hydrogen Chloride (HCl) | Traditional method for Pinner reaction; research focuses on improving handling and safety. wikipedia.org |

| Lewis Acid Catalyst | Trimethylsilyl triflate (TMSOTf) | Offers a milder, homogenous alternative to gaseous acids for promoting the reaction. nih.gov |

| Heterogeneous Catalysts | Polymer-supported Zinc, Cu-Pd/γ-Al2O3 | Focus on reusability, waste reduction, and simplified purification. This is an emerging area for benzimidate synthesis, drawing from successes in benzimidazole (B57391) chemistry. mdpi.comrsc.org |

Advanced Computational Modeling for Reaction Prediction

While specific computational studies on Methyl 2-(benzyloxy)benzimidate are not widely documented, the application of advanced computational modeling to analogous heterocyclic systems provides a clear roadmap for future research. Techniques such as Density Functional Theory (DFT) and molecular docking are powerful tools for predicting reactivity and guiding experimental design. nih.govnih.gov

Mechanism and Reactivity Analysis : DFT calculations can be employed to model the entire reaction pathway of the Pinner synthesis. This would allow researchers to calculate the energies of intermediates and transition states, providing a deep understanding of the reaction mechanism. researchgate.net Furthermore, analysis of the molecule's frontier molecular orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) surface can predict its reactivity. nih.govnih.gov The MEP map, for instance, can identify electron-rich and electron-poor regions, highlighting the likely sites for nucleophilic and electrophilic attack in subsequent transformations. nih.gov

Catalyst Performance Prediction : Computational models can be used to screen potential catalysts before attempting synthesis in the lab. By modeling the interaction between the benzimidate precursor and different Lewis acids or catalytic surfaces, researchers can predict which catalysts are most likely to be effective, thereby accelerating the development of novel synthetic methods.

Predicting Physicochemical Properties : Ab initio methods can calculate key properties such as bond lengths, bond angles, and charge distribution. nih.gov This data is invaluable for understanding the molecule's fundamental structure and predicting its behavior in different chemical environments.

Exploration of New Chemical Transformations

The reactivity of Methyl 2-(benzyloxy)benzimidate is dominated by the imidate functional group, which serves as a versatile precursor for a variety of other functionalities. The initial Pinner salt (imidate hydrochloride) is itself a reactive intermediate that can be readily transformed. wikipedia.org

Established transformations of imidates include:

Hydrolysis to Esters : Under aqueous acidic conditions, the imidate group is hydrolyzed to form the corresponding methyl ester, in this case, Methyl 2-(benzyloxy)benzoate. nih.gov

Synthesis of Amidines : Reaction with ammonia (B1221849) or primary/secondary amines converts the imidate into the corresponding amidine, a functional group of significant interest in medicinal chemistry. wikipedia.org

Formation of Orthoesters : Treatment with an excess of alcohol leads to the formation of an orthoester. wikipedia.orgnih.gov

Beyond these classical reactions, a key area of emerging research is the discovery of entirely new transformations. A recent study demonstrated a novel iodine-catalyzed reaction of benzimidates with moist dimethyl sulfoxide (DMSO). This method allows for the synthesis of complex structures like α-amidohydroxyketones and unsymmetrical gem-bisamides, showcasing a previously unknown reactivity pattern for the benzimidate scaffold. researchgate.net Applying such novel catalytic systems to Methyl 2-(benzyloxy)benzimidate could unlock new pathways to unique and valuable chemical structures.

Design and Synthesis of Modified Analogues for Specific Academic Inquiries

A major direction in modern chemistry is the design and synthesis of molecular analogues to probe biological systems or explore structure-activity relationships (SAR). Methyl 2-(benzyloxy)benzimidate serves as an excellent core scaffold for such investigations. By systematically modifying its structure, researchers can fine-tune its properties for specific academic purposes, such as developing highly selective enzyme inhibitors or novel molecular probes.

The strategic design of analogues could involve several approaches:

Substitution on the Benzene (B151609) Ring : Introducing various electron-donating or electron-withdrawing groups onto the phenyl ring of the benzimidate could modulate the electronic properties and reactivity of the imidate functional group.

Modification of the Benzyl (B1604629) Group : Altering the substituents on the benzyl group can impact steric interactions and binding affinity in biological systems. This approach is common in drug discovery, as seen in the development of STAT3 inhibitors and antifilarial agents based on other heterocyclic cores. umich.edunih.gov

Variation of the Imidate Ester Group : Replacing the methyl group with larger alkyl, cycloalkyl, or aryl groups can alter the molecule's solubility, lipophilicity, and metabolic stability.

These targeted modifications allow for the creation of a library of related compounds, each designed to answer a specific question about how molecular structure relates to chemical or biological function.

| Table 2: Hypothetical Analogues of Methyl 2-(benzyloxy)benzimidate for Academic Research | ||

|---|---|---|

| Analogue Structure (Modification Site) | Example Modification | Potential Research Inquiry |

| Benzene Ring | Addition of a nitro group (electron-withdrawing) or methoxy (B1213986) group (electron-donating) | To study the effect of electronics on the rate of hydrolysis or aminolysis of the imidate group. |

| Benzyl Group | Replacement of phenyl with p-fluorophenyl or 2,6-difluorophenyl | To investigate the role of halogen bonding and steric hindrance in binding to a target protein active site. nih.gov |

| Imidate Ester | Replacement of methyl with ethyl, isopropyl, or cyclohexyl groups | To modulate lipophilicity and analyze its impact on cell permeability for biological assays. |

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-(benzyloxy)benzimidate, and what key reaction conditions influence yield?

Methyl 2-(benzyloxy)benzimidate is typically synthesized via nucleophilic substitution or condensation reactions. For example, microwave-assisted synthesis using methyl benzimidate hydrochloride precursors under reflux conditions (e.g., methanol, 150°C for 5 minutes) has been reported to improve reaction efficiency . Key factors affecting yield include:

- Temperature control : Higher temperatures (100–150°C) accelerate reaction rates but may increase side-product formation.

- Catalysts : Small amounts of CS₂ or thiourea derivatives can stabilize intermediates and enhance selectivity .

- Solvent choice : Polar solvents like methanol or i-BuOH facilitate nucleophilic attack on the imidate group .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of Methyl 2-(benzyloxy)benzimidate?

Structural confirmation relies on:

- ¹H-NMR : Peaks for the benzyloxy group (δ 4.8–5.2 ppm for -OCH₂Ph) and methyl ester (δ 3.8–3.9 ppm for -OCH₃) are critical. Aromatic protons typically appear as multiplet signals between δ 6.8–7.5 ppm .

- IR spectroscopy : Stretching vibrations for the imidate C=N bond (~1640–1680 cm⁻¹) and ester C=O (~1720 cm⁻¹) confirm functional groups .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 363.2 for related bromoacetyl derivatives) validate molecular weight .

Q. What are the recommended storage conditions and stability considerations for Methyl 2-(benzyloxy)benzimidate?

To prevent hydrolysis or oxidation:

- Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C .

- Avoid exposure to moisture or acidic/basic conditions, which can cleave the imidate or benzyloxy groups .

Advanced Research Questions

Q. How does microwave irradiation affect the reaction kinetics and yield in the synthesis of benzimidate derivatives?

Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating. For Methyl 2-(benzyloxy)benzimidate, microwave conditions (150°C, 5 minutes) reduce reaction times from hours to minutes while maintaining yields >85% . This method minimizes thermal degradation of sensitive intermediates and improves regioselectivity in multi-step syntheses .

Q. What strategies mitigate by-product formation during nucleophilic substitution reactions involving Methyl 2-(benzyloxy)benzimidate?

Common by-products (e.g., hydrolyzed carboxylic acids or dimerized imidates) can be suppressed by:

- Controlled stoichiometry : Use a 10–20% excess of nucleophile (e.g., amines, thiols) to drive the reaction to completion .

- Protecting groups : Temporary protection of reactive sites (e.g., silylation of hydroxyl groups) prevents unwanted side reactions .

- Low-temperature workup : Quenching reactions at 0–5°C reduces hydrolysis of the imidate group .

Q. How does the benzyloxy group influence regioselectivity in cross-coupling reactions with Methyl 2-(benzyloxy)benzimidate?

The electron-donating benzyloxy group directs electrophilic substitution to the ortho and para positions of the aromatic ring. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), this group stabilizes transition states via resonance, favoring coupling at the less hindered position. However, steric bulk from the benzyloxy moiety can reduce reactivity with larger catalysts (e.g., Buchwald-Hartwig amination) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.